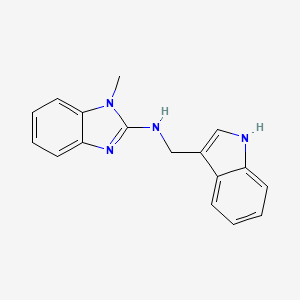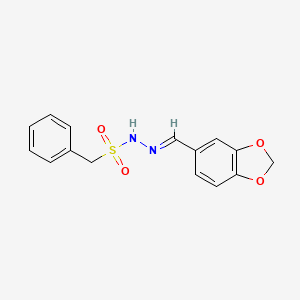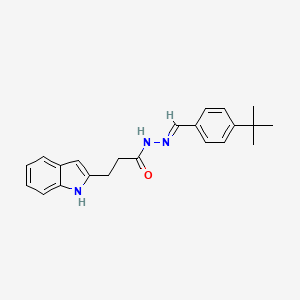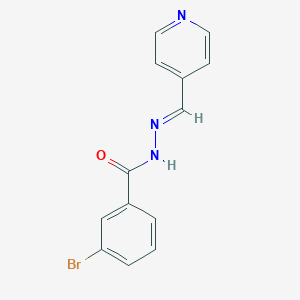
N-(1H-indol-3-ylmethyl)-1-methyl-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(1H-indol-3-ylmethyl)-1-methyl-1H-benzimidazol-2-amine often involves the formation of benzimidazole derivatives through a series of reactions including alkylation, amidation, and cyclocondensation processes. For instance, derivatives of benzimidazole have been synthesized and evaluated as neuropeptide Y Y1 receptor antagonists for their potential anti-obesity effects (Zarrinmayeh et al., 1998). These synthesis strategies underscore the versatility and pharmacological potential of benzimidazole and indole derivatives.
Molecular Structure Analysis
The molecular structure of N-(1H-indol-3-ylmethyl)-1-methyl-1H-benzimidazol-2-amine derivatives has been characterized by various physico-chemical techniques, including X-ray crystallography, spectral methods, and density functional theory (DFT) calculations. Studies reveal that these compounds often exhibit planar benzimidazole ring systems and may form hydrogen bonds contributing to their stability and reactivity (Ghani & Mansour, 2011).
Chemical Reactions and Properties
The chemical reactivity of N-(1H-indol-3-ylmethyl)-1-methyl-1H-benzimidazol-2-amine derivatives includes their ability to form complexes with metals such as Pd(II) and Pt(II), as investigated for their potential anticancer properties. These complexes have been studied using electrochemical methods, spectral analysis, and DFT studies, indicating square-planar geometries around the metallic center and suggesting diverse reactivity and applications in medicinal chemistry (Ghani & Mansour, 2011).
Aplicaciones Científicas De Investigación
Anticancer Potential
Complexes containing benzimidazole ligands, including derivatives of N-(1H-indol-3-ylmethyl)-1-methyl-1H-benzimidazol-2-amine, have been synthesized and investigated for their anticancer properties. These complexes exhibit activity against various cancer cell lines such as breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), showing comparable effects to cisplatin. The molecular structures, vibrational frequencies, and cytotoxicity of these complexes have been elucidated using physico-chemical techniques, revealing square-planar geometries around the metallic center, which is significant for their biological activity (Ghani & Mansour, 2011).
Fluorescence Applications
The synthesis of rhenium tricarbonyl core complexes with benzimidazole, quinoline, and tryptophan derivatives, including the subject compound, has been explored for fluorescence applications. These complexes exhibit unique fac-{Re(CO)3N3} coordination geometry, leading to potential applications in the development of new materials for optical and electronic devices. The complexes show significant yields and have been characterized by various spectroscopic methods, including luminescence spectroscopy, which is crucial for their application in fluorescence-based technologies (Wei et al., 2006).
Antimicrobial and Cytotoxic Activity
A series of novel azetidine-2-one derivatives of 1H-benzimidazole have been synthesized, displaying significant antibacterial and cytotoxic activities. These compounds, including derivatives of N-(1H-indol-3-ylmethyl)-1-methyl-1H-benzimidazol-2-amine, have been evaluated for their bioactivities, showing promising results against a range of bacterial strains and demonstrating cytotoxic potential in vitro. Such findings highlight the compound's relevance in the development of new therapeutic agents (Noolvi et al., 2014).
Ligand Substituent and Anionic Effects
Studies on lanthanide complexes with tripodal tris(benzimidazol-2-ylmethyl)amine ligands, which can be related to the structural framework of N-(1H-indol-3-ylmethyl)-1-methyl-1H-benzimidazol-2-amine, have shown that ligand substituent and anionic effects significantly influence the photoluminescent properties of these complexes. This research provides insights into the design of materials with tailored luminescent properties for potential applications in sensors, displays, and lighting technologies (Pan et al., 2009).
Propiedades
IUPAC Name |
N-(1H-indol-3-ylmethyl)-1-methylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-21-16-9-5-4-8-15(16)20-17(21)19-11-12-10-18-14-7-3-2-6-13(12)14/h2-10,18H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIVXEQNSMOVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Indol-3-ylmethyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5535988.png)
![N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5535991.png)
![7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5535998.png)
![(3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5536004.png)
![8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536016.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)
![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)
![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)

![ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5536080.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)

